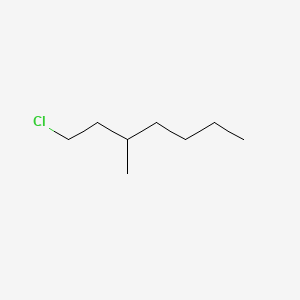
Heptane, 1-chloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 1-chloro-3-methyl- is an organic compound with the molecular formula C8H17Cl. It is a derivative of heptane, where a chlorine atom is substituted at the first carbon and a methyl group at the third carbon. This compound is part of the alkyl halide family, which are known for their reactivity and usefulness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptane, 1-chloro-3-methyl- can be synthesized through the chlorination of 3-methylheptane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride (CCl4) or hexane.
Catalyst: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
In an industrial setting, the production of heptane, 1-chloro-3-methyl- may involve continuous flow reactors where the chlorination process is carefully controlled to ensure high yield and purity. The use of advanced separation techniques like distillation and crystallization helps in isolating the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1-chloro-3-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and cyanide ions (CN-).
Bases for Elimination: Potassium tert-butoxide (t-BuOK), sodium ethoxide (NaOEt).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Substitution Products: Alcohols, ethers, nitriles.
Elimination Products: Alkenes such as 3-methyl-1-heptene.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes.
Scientific Research Applications
Heptane, 1-chloro-3-methyl- finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in studies involving the interaction of alkyl halides with biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, solvents, and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of heptane, 1-chloro-3-methyl- primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon, making the carbon susceptible to nucleophilic attack. This reactivity is exploited in various substitution and elimination reactions, where the compound acts as a substrate for nucleophiles and bases.
Comparison with Similar Compounds
Similar Compounds
Heptane, 1-chloro-: A similar compound where the chlorine is substituted at the first carbon without the methyl group.
Heptane, 3-chloro-3-methyl-: Another isomer with the chlorine and methyl group on the third carbon.
Octane, 1-chloro-3-methyl-: A longer chain analog with similar reactivity.
Uniqueness
Heptane, 1-chloro-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and a methyl group on the heptane backbone provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
2350-21-2 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-3-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
AGDXAUBGPYHIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
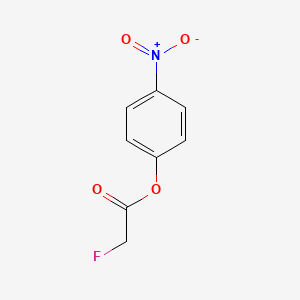

![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)

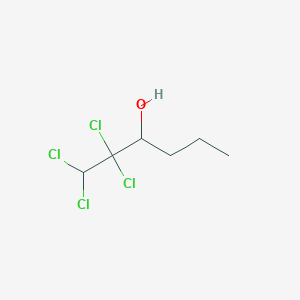
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
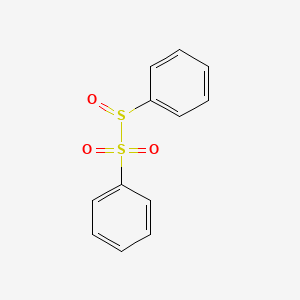
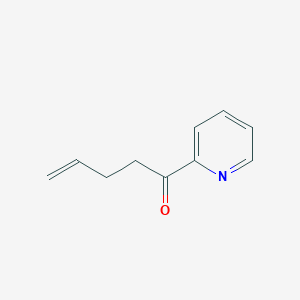
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
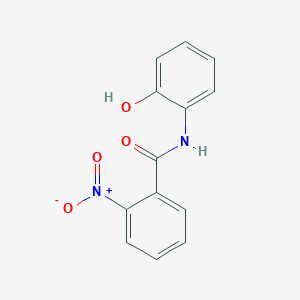

![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
